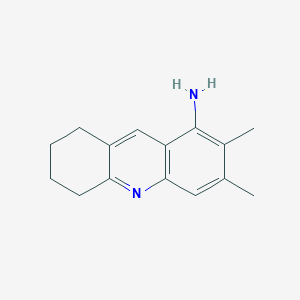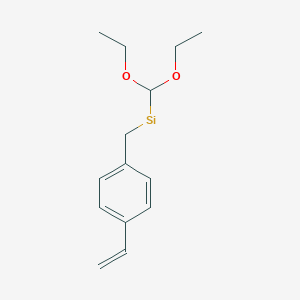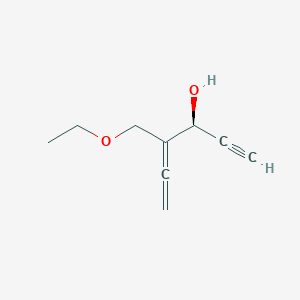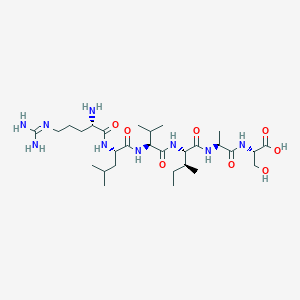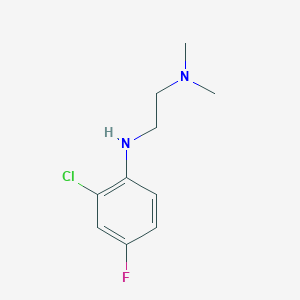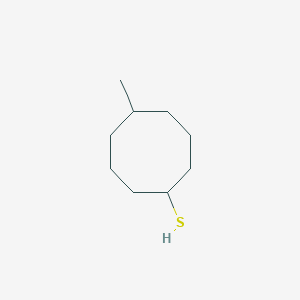
5-Methylcyclooctane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylcyclooctane-1-thiol: is an organic compound with the molecular formula C9H18S . It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The compound features a cyclooctane ring with a methyl group and a thiol group attached to it. Thiol groups are known for their strong, often unpleasant odors, and their reactivity due to the presence of a sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylcyclooctane-1-thiol typically involves the introduction of a thiol group to a cyclooctane ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 5-Methylcyclooctyl halide, reacts with a thiolating agent like sodium hydrosulfide (NaSH) under basic conditions. The reaction can be represented as follows:
5-Methylcyclooctyl halide+NaSH→this compound+NaHalide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions: 5-Methylcyclooctane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base.
Major Products:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiols depending on the electrophile used.
科学的研究の応用
Chemistry: 5-Methylcyclooctane-1-thiol is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also utilized in the study of thiol-ene reactions, which are important in polymer chemistry.
Biology and Medicine: The compound’s thiol group makes it a useful reagent in bioconjugation reactions, where it can be used to modify proteins or other biomolecules. Thiol groups are also important in the study of redox biology and the development of antioxidants.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and pharmaceuticals. Its reactivity makes it valuable in the synthesis of complex molecules.
作用機序
The mechanism of action of 5-Methylcyclooctane-1-thiol largely depends on its thiol group. Thiols are known to participate in redox reactions, where they can act as reducing agents. The sulfur atom in the thiol group can form strong bonds with metals, making it useful in metal-catalyzed reactions. Additionally, thiols can form disulfide bonds, which are important in protein structure and function.
類似化合物との比較
Cyclooctane: Lacks the thiol group, making it less reactive in redox and nucleophilic substitution reactions.
Cyclooctanethiol: Similar structure but without the methyl group, leading to different steric and electronic properties.
Methylcyclohexane-1-thiol: Smaller ring size, resulting in different conformational and reactivity profiles.
Uniqueness: 5-Methylcyclooctane-1-thiol is unique due to the combination of its cyclooctane ring, methyl group, and thiol group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The presence of the thiol group makes it particularly useful in redox chemistry and bioconjugation reactions.
特性
CAS番号 |
827024-49-7 |
|---|---|
分子式 |
C9H18S |
分子量 |
158.31 g/mol |
IUPAC名 |
5-methylcyclooctane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-8-4-2-6-9(10)7-3-5-8/h8-10H,2-7H2,1H3 |
InChIキー |
GXGHSSKCOKHRHZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(CCC1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


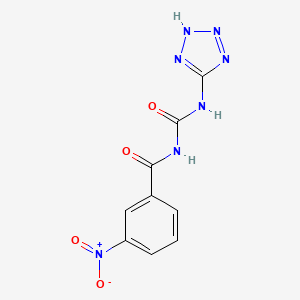
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
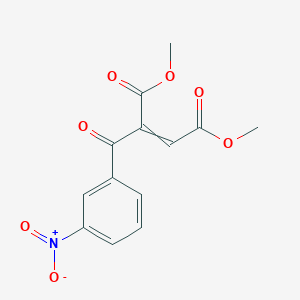
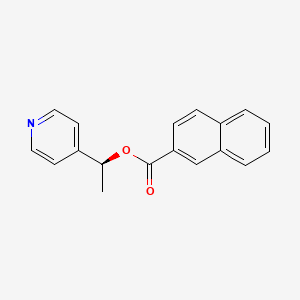
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
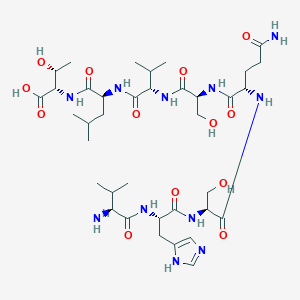
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
